molecular formula C25H24N4O4S2 B11633193 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633193
M. Wt: 508.6 g/mol
InChI Key: AVJZCIXKTBDMPG-JMIUGGIZSA-N
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Description

The compound (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with a diverse range of potential applications. This compound features a unique structure that includes a benzodioxole group, a pyridopyrimidine core, and a thiazolidinone ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling and subsequent formation of the thiazolidinone ring.

    Preparation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde in the presence of an acid catalyst to form the benzodioxole ring.

    Synthesis of Pyridopyrimidine Core: The pyridopyrimidine core is synthesized through a multi-step process involving the condensation of appropriate aldehydes and amines, followed by cyclization and oxidation reactions.

    Coupling and Ring Formation: The final step involves the coupling of the benzodioxole and pyridopyrimidine intermediates, followed by the formation of the thiazolidinone ring through a cyclization reaction in the presence of a sulfur source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzodioxole and pyridopyrimidine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The benzodioxole and pyridopyrimidine groups are known to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidinone ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S2/c1-4-15(3)29-24(31)20(35-25(29)34)10-17-22(27-21-8-5-14(2)12-28(21)23(17)30)26-11-16-6-7-18-19(9-16)33-13-32-18/h5-10,12,15,26H,4,11,13H2,1-3H3/b20-10-

InChI Key

AVJZCIXKTBDMPG-JMIUGGIZSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)SC1=S

Origin of Product

United States

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